

Spectroscopic Data of 5-Bromo-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-nitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-nitroaniline**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for **5-Bromo-2-nitroaniline** is summarized in the tables below. It is important to note that while mass spectrometry data is readily available, specific, experimentally verified high-resolution NMR and IR peak lists for this compound are not widely published. Therefore, the NMR and IR data presented are based on predicted values and characteristic frequencies for similar chemical structures.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.0	d	~2.5	H-6
~7.2	dd	~9.0, 2.5	H-4
~6.8	d	~9.0	H-3
~5.5-6.5	br s	-	NH ₂

Predicted data is based on the analysis of substituent effects on the aromatic ring. The nitro group is strongly electron-withdrawing, deshielding the ortho proton (H-3). The bromo and amino groups have a more complex influence on the chemical shifts of the other protons.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145-150	C-2
~140-145	C-1
~130-135	C-4
~125-130	C-6
~115-120	C-3
~110-115	C-5

Predicted chemical shifts are based on additive models for substituted benzene rings. The carbon atoms attached to the nitro and amino groups (C-2 and C-1) are expected to be the most downfield, while the carbon bearing the bromine atom (C-5) will also be significantly shifted.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium-Strong	N-H stretching (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	N-H bending
1550-1475	Strong	Asymmetric NO ₂ stretching[1]
1360-1290	Strong	Symmetric NO ₂ stretching[1]
1500-1400	Medium-Strong	Aromatic C=C stretching
~1100	Medium	C-N stretching
~800-700	Strong	C-H out-of-plane bending
~600-500	Medium	C-Br stretching

This table is based on characteristic infrared absorption frequencies for aromatic amines, nitro compounds, and halogenated aromatics.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	217.02 g/mol [2]
Exact Mass	215.95344 Da[2]
Isotopic Pattern	Presence of M+2 peak of nearly equal intensity to the molecular ion peak due to the ⁷⁹ Br and ⁸¹ Br isotopes.

Mass Spectral Fragmentation:

The fragmentation of **5-Bromo-2-nitroaniline** in a mass spectrometer is expected to follow patterns characteristic of nitroaromatic compounds. Common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (·NO₂), followed by the loss of carbon

monoxide (CO). The presence of bromine will be evident from the characteristic isotopic pattern in the fragment ions containing bromine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **5-Bromo-2-nitroaniline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Technique):

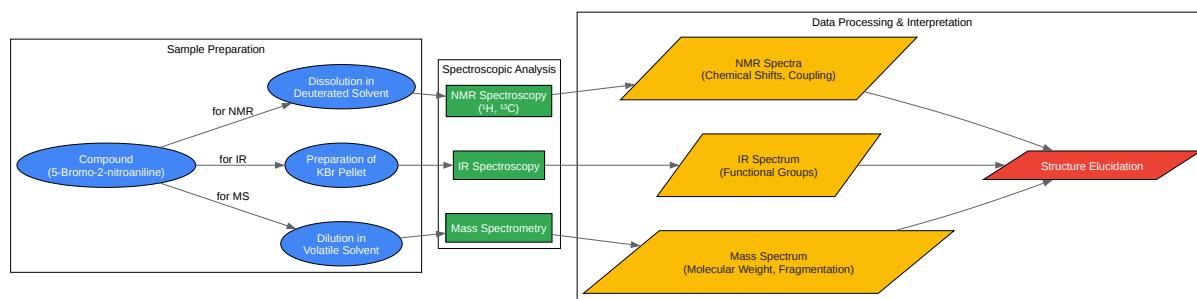
- Grind a small amount (1-2 mg) of **5-Bromo-2-nitroaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **5-Bromo-2-nitroaniline** in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample solution into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
 - The sample is vaporized and then ionized by a beam of high-energy electrons.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of **5-Bromo-2-nitroaniline**.

This guide provides a foundational understanding of the spectroscopic characteristics of **5-Bromo-2-nitroaniline**. For definitive structural confirmation and analysis, it is recommended to acquire high-resolution experimental data.

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